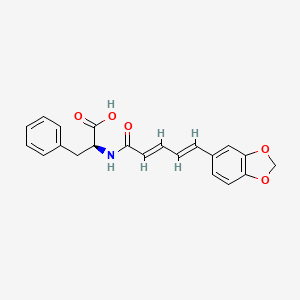
N,N'-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two hexahydro-1-methyl-2H-azepin-2-ylidene groups attached to a 1,2-ethanediamine backbone. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine typically involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with 1,2-ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the azepin-2-ylidene groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine oxides, while reduction may produce the corresponding amines.
Aplicaciones Científicas De Investigación
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine
- N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine
Uniqueness
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Propiedades
Número CAS |
84859-13-2 |
|---|---|
Fórmula molecular |
C16H30N4 |
Peso molecular |
278.44 g/mol |
Nombre IUPAC |
1-methyl-N-[2-[(1-methylazepan-2-ylidene)amino]ethyl]azepan-2-imine |
InChI |
InChI=1S/C16H30N4/c1-19-13-7-3-5-9-15(19)17-11-12-18-16-10-6-4-8-14-20(16)2/h3-14H2,1-2H3 |
Clave InChI |
KXPMZQBGEQQXHO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCCC1=NCCN=C2CCCCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)

![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)











